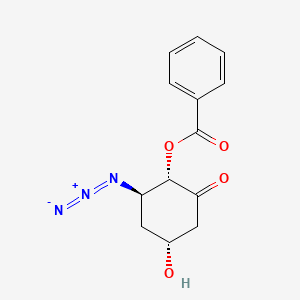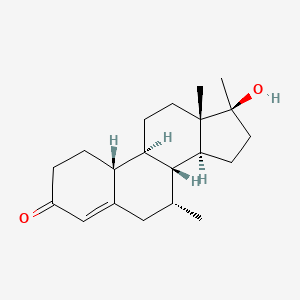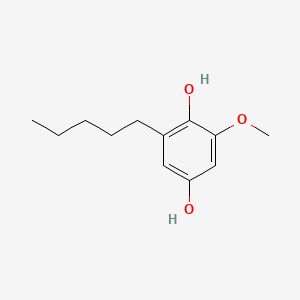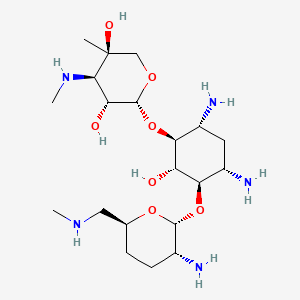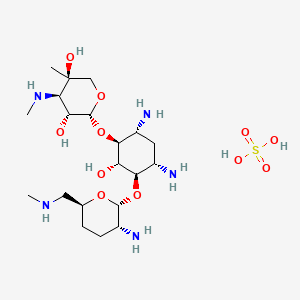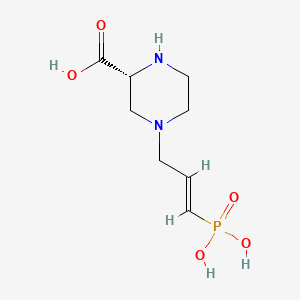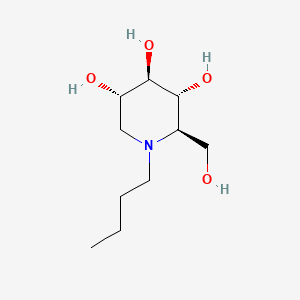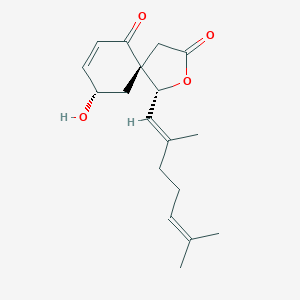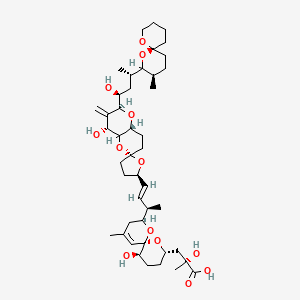
冈田酸
描述
Okadaic acid is a toxin produced by several species of dinoflagellates, and it is known to accumulate in marine sponges and shellfish . This compound is a polyketide, polyether derivative of a C38 fatty acid and is one of the primary causes of diarrhetic shellfish poisoning . Okadaic acid is a potent inhibitor of specific protein phosphatases and has a variety of negative effects on cells .
科学研究应用
Okadaic acid has a wide range of scientific research applications due to its potent inhibitory effects on protein phosphatases. Some of the key applications include:
Chemistry: Okadaic acid is used as a tool to study the role of protein phosphatases in various biochemical pathways.
Biology: It is used to investigate the mechanisms of cell growth, apoptosis, and signal transduction.
Industry: It is used in the development of detection methods for marine biotoxins in seafood safety analysis.
作用机制
Target of Action
Okadaic acid is a potent inhibitor of serine-threonine phosphatase subclasses PP2A, PP1, and PP2B . These enzymes, known as protein phosphatases, play a crucial role in cellular functions by removing phosphate groups from proteins. The inhibition of these enzymes is a primary cause of diarrheic shellfish poisoning (DSP) in humans .
Mode of Action
Okadaic acid interacts with its targets (PP2A, PP1, and PP2B) by binding to them and inhibiting their activity . This inhibition leads to an increase in protein phosphorylation, which can alter the function of the proteins and disrupt cellular processes .
Biochemical Pathways
The inhibition of protein phosphatases by okadaic acid affects various biochemical pathways. It is associated with the hyperphosphorylation of tau, a protein that stabilizes microtubules in neurons . This hyperphosphorylation can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease . Okadaic acid also activates major kinases such as Ser/Thr, MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, which are associated with Alzheimer’s disease pathology .
Pharmacokinetics
It is known that okadaic acid can have rapid metabolic consequences, leading to cell death by altering rates of phosphorylation-dephosphorylation .
Result of Action
The action of okadaic acid results in various molecular and cellular effects. It can cause neuronal cell death in vitro and in vivo . It also leads to β-amyloid (Aβ) deposition, subsequent neuronal degeneration, synaptic loss, and memory impairments, all of which resemble the Alzheimer’s disease pathology . In addition to these neurological effects, okadaic acid is a primary cause of diarrheic shellfish poisoning (DSP), which can cause symptoms such as diarrhea, abdominal pain, nausea, and vomiting .
Action Environment
The action of okadaic acid can be influenced by various environmental factors. For instance, it is produced by several species of dinoflagellates and can accumulate in marine sponges and shellfish . The concentration of okadaic acid in these organisms can vary depending on environmental conditions, which can influence its potency and the severity of its effects.
生化分析
Biochemical Properties
Okadaic acid plays a crucial role in biochemical reactions by inhibiting the activity of serine/threonine protein phosphatases, particularly protein phosphatase 1 and protein phosphatase 2A. These enzymes are involved in the dephosphorylation of various proteins, which is a critical regulatory mechanism in cellular signaling pathways. By inhibiting these phosphatases, okadaic acid leads to the hyperphosphorylation of proteins, including tau protein, which is associated with neurodegenerative diseases such as Alzheimer’s disease. Okadaic acid also interacts with other biomolecules, such as kinases, which further modulate its effects on cellular processes .
Cellular Effects
Okadaic acid has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neurons, okadaic acid induces hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease. Additionally, okadaic acid affects the activity of kinases such as mitogen-activated protein kinase, extracellular signal-regulated kinase, protein kinase A, c-Jun N-terminal kinase, protein kinase C, calcium/calmodulin-dependent protein kinase II, calpain, and glycogen synthase kinase 3 beta, which are involved in various cellular processes, including apoptosis and neurotoxicity .
Molecular Mechanism
The molecular mechanism of okadaic acid involves its binding to the catalytic subunits of serine/threonine protein phosphatases, specifically protein phosphatase 1 and protein phosphatase 2A. This binding inhibits the dephosphorylation activity of these enzymes, leading to the accumulation of phosphorylated proteins. The inhibition of protein phosphatase 2A by okadaic acid is particularly significant, as this enzyme plays a critical role in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction. The hyperphosphorylation of tau protein induced by okadaic acid is a key factor in the development of Alzheimer’s disease-like pathology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of okadaic acid can vary over time. Okadaic acid is relatively stable, but its effects on cellular function can change depending on the duration of exposure. Short-term exposure to okadaic acid can lead to rapid changes in protein phosphorylation and cellular signaling pathways, while long-term exposure can result in more pronounced effects, such as neurotoxicity and cell death. In vitro and in vivo studies have shown that prolonged exposure to okadaic acid can lead to the accumulation of phosphorylated proteins and the development of neurodegenerative disease-like symptoms .
Dosage Effects in Animal Models
The effects of okadaic acid in animal models vary with different dosages. At low doses, okadaic acid can induce mild changes in protein phosphorylation and cellular signaling pathways. At higher doses, okadaic acid can cause significant neurotoxicity, leading to neuronal cell death and the development of Alzheimer’s disease-like pathology. Threshold effects have been observed, where a certain dosage of okadaic acid is required to induce specific cellular responses. Toxic or adverse effects, such as diarrhea and gastrointestinal disturbances, have also been reported at high doses of okadaic acid .
Metabolic Pathways
Okadaic acid is involved in various metabolic pathways, primarily through its interaction with serine/threonine protein phosphatases. By inhibiting these enzymes, okadaic acid affects the phosphorylation status of numerous proteins, which in turn influences metabolic flux and metabolite levels. The inhibition of protein phosphatase 2A by okadaic acid can lead to alterations in glucose metabolism, lipid metabolism, and other essential cellular processes .
Transport and Distribution
Okadaic acid is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of okadaic acid within cells can affect its localization and accumulation, influencing its activity and function. Studies have shown that okadaic acid can accumulate in the brain, where it exerts its neurotoxic effects .
Subcellular Localization
The subcellular localization of okadaic acid is critical for its activity and function. Okadaic acid can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Within cells, okadaic acid primarily localizes to the cytoplasm, where it interacts with serine/threonine protein phosphatases and other biomolecules. The localization of okadaic acid to specific subcellular compartments can influence its effects on cellular processes, such as protein phosphorylation and signal transduction .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of okadaic acid involves complex steps due to its intricate structure. One notable synthetic route includes the construction of the C3-C14 system of okadaic acid, which involves multiple steps of cyclization and functional group transformations . The synthesis typically requires precise control of reaction conditions, including temperature, solvents, and catalysts to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of okadaic acid is not common due to its complex structure and the difficulty in synthesizing it on a large scale. Most of the okadaic acid used in research is extracted from natural sources, such as marine sponges and shellfish, where it accumulates naturally .
化学反应分析
Types of Reactions: Okadaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the structure of okadaic acid for research purposes.
Common Reagents and Conditions: Common reagents used in the reactions of okadaic acid include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired modification, but they typically involve controlled temperatures and specific solvents to ensure the stability of the compound .
Major Products: The major products formed from the reactions of okadaic acid depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of deoxygenated products .
相似化合物的比较
属性
| Microcystins, potent heptapeptide hepatotoxins produced by certain bloom-forming cyanobacteria, are strong protein phosphatase inhibitors. They covalently bind the serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), thereby influencing regulation of cellular protein phosphorylation. The paralytic shellfish poison, okadaic acid, is also a potent inhibitor of these PPs. Inhibition of PP1 and PP2A has a dualistic effect on cells exposed to okadaic acid or microcystin-LR, with both apoptosis and increased cellular proliferation being reported. | |
CAS 编号 |
78111-17-8 |
分子式 |
C44H68O13 |
分子量 |
805.0 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-3-[(6R)-11-hydroxy-2-[4-[(6R)-4-hydroxy-2-[1-hydroxy-3-[(6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/t26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41-,42+,43-,44-/m1/s1 |
InChI 键 |
QNDVLZJODHBUFM-GENFQYJNSA-N |
手性 SMILES |
CC1CC[C@]2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CC[C@]5(O4)CCC(O5)C=CC(C)C6CC(=C[C@@]7(O6)C(CCC(O7)C[C@](C)(C(=O)O)O)O)C)O)O |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |
规范 SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |
外观 |
Solid powder |
颜色/形态 |
Crystals from dichloromethane/hexane; crystals from benzene-CHCl3 White crystals or powde |
熔点 |
171-175 °C; 164-166 °C |
| 78111-17-8 | |
物理描述 |
Solid |
Pictograms |
Acute Toxic; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Stable under recommended storage conditions. |
溶解度 |
Readily soluble in many organic solvents, degrading in acid or base |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Acid, Ocadaic Acid, Okadaic Ocadaic Acid Okadaic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



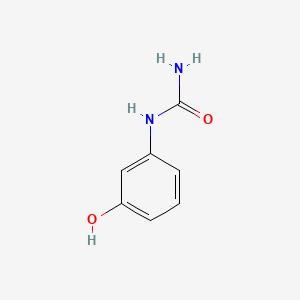


![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)
